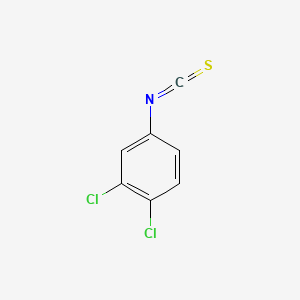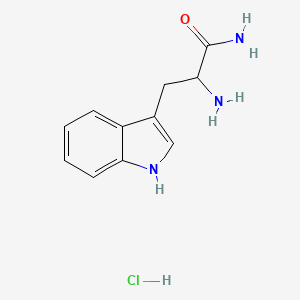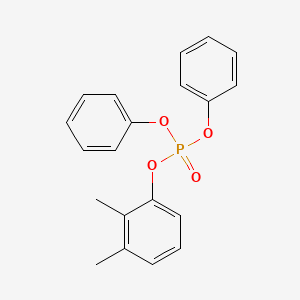
2-chloro-N-phenylbenzamide
Overview
Description
2-chloro-N-phenylbenzamide is an organic compound with the chemical formula C13H10ClNO. It is a white crystalline solid that is commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is part of the benzanilide family, which is known for its diverse chemical properties and applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various protein targets
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways . The downstream effects of these interactions are complex and depend on the specific targets and the cellular context.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels . The specific effects of 2-Chlorobenzanilide are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorobenzanilide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-Chlorobenzanilide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA, proteins, and lipids. Additionally, 2-Chlorobenzanilide can bind to serum albumin, affecting its distribution and availability in the bloodstream .
Cellular Effects
The effects of 2-Chlorobenzanilide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. 2-Chlorobenzanilide can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism. Furthermore, it has been reported to affect the expression of genes involved in oxidative stress response, indicating its potential role in modulating cellular redox balance .
Molecular Mechanism
At the molecular level, 2-Chlorobenzanilide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450. By binding to the active site of these enzymes, 2-Chlorobenzanilide can prevent the metabolism of other substrates, leading to altered metabolic pathways. Additionally, it can form covalent adducts with nucleophilic sites on proteins and DNA, potentially leading to changes in their structure and function. These interactions can result in the activation or inhibition of signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzanilide have been studied over various time periods. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities. Long-term studies have shown that 2-Chlorobenzanilide can induce persistent changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chlorobenzanilide in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, 2-Chlorobenzanilide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the formation of reactive intermediates and the subsequent oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
2-Chlorobenzanilide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive intermediates, which can interact with other cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chlorobenzanilide is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, it can interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. The distribution of 2-Chlorobenzanilide within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-Chlorobenzanilide is primarily in the cytoplasm and the endoplasmic reticulum. This localization is facilitated by its interactions with specific targeting signals and post-translational modifications. In the endoplasmic reticulum, 2-Chlorobenzanilide can interact with cytochrome P450 enzymes, influencing their activity and the metabolism of other substrates. Additionally, its presence in the cytoplasm allows it to interact with various cytoplasmic proteins, affecting their function and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-chloro-N-phenylbenzamide can be synthesized through the reaction of 2-chlorobenzoyl chloride with aniline. The reaction typically takes place in the presence of a solvent such as chloroform and involves an exothermic reaction . The mixture is then refluxed for about half an hour, followed by cooling to allow the product to solidify.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the benzoylation of aromatic amines in a solvent-free environment, which is considered a green protocol . This method involves mixing equimolar quantities of the amine and benzoyl chloride, resulting in high-purity products with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Photoreactions: Under irradiation, it can form products such as 2-phenylbenzoxazole and phenanthridone.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other bases.
Photoreactions: Typically conducted in acetonitrile with sodium hydroxide under nitrogen atmosphere.
Major Products:
2-Phenylbenzoxazole: Formed during photoreactions.
Phenanthridone: Another product of photoreactions involving this compound.
Scientific Research Applications
2-chloro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of high-performance materials, such as heterocyclic aramid fibers with enhanced mechanical properties.
Comparison with Similar Compounds
- 4-Methoxybenzanilide
- 4-Chlorobenzanilide
- 2-Bromobenzanilide
Comparison: 2-chloro-N-phenylbenzamide is unique due to its specific chemical structure, which allows it to participate in a variety of reactions, including photoreactions and nucleophilic substitutions. Its ability to enhance the mechanical properties of materials through polymerization with graphene oxide sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVIWHAEYLGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218475 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-13-2 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical reaction pathway observed in 2-Chlorobenzanilide?
A1: 2-Chlorobenzanilide undergoes photocyclization when exposed to UV light, leading to the formation of phenanthridone. [, , ] This reaction involves the formation of a new carbon-carbon bond and the elimination of a chlorine atom.
Q2: How do substituents on the benzene rings influence the photocyclization of 2-Chlorobenzanilide?
A2: Substituents on both the benzoyl and aniline rings can significantly impact the photocyclization reaction.
- Electron-donating groups on the aniline ring (N-phenyl ring) have been shown to accelerate the reaction. This suggests that the nitrogen lone pair plays a crucial role in assisting the departure of the chlorine atom during the cyclization process. [, ]
- The presence of a chlorine atom in the ortho position of the benzoyl ring is crucial for the photocyclization to occur. [, ] Replacing the chlorine with a methyl group results in a photo-Fries rearrangement instead of cyclization. []
- The nature of the halogen atom in the ortho position also influences the reaction pathway. While 2-Chlorobenzanilide undergoes photocyclization, 2-bromo- and 2-iodo-benzanilides primarily undergo dehalogenative reduction. []
Q3: What are the potential applications of the photocyclization reaction of 2-Chlorobenzanilide?
A4: The photocyclization of 2-Chlorobenzanilides provides a practical synthetic route for producing phenanthridones. [] Phenanthridones are a class of nitrogen-containing heterocycles with various biological activities, making them valuable building blocks for pharmaceuticals and agrochemicals. This photochemical approach offers a potentially more environmentally friendly alternative to traditional synthetic methods.
Q4: Are there any known biological activities or applications of 2-Chlorobenzanilide itself?
A5: While 2-Chlorobenzanilide serves as a model compound for photochemical studies, research also investigated its metabolic fate in the presence of microorganisms. [] This information is relevant for understanding the environmental persistence and potential biodegradation pathways of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
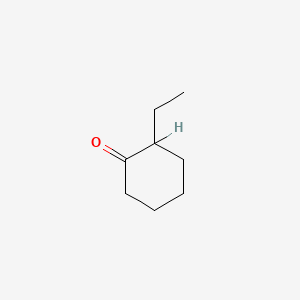
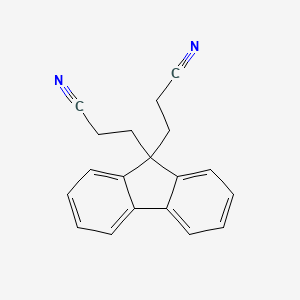

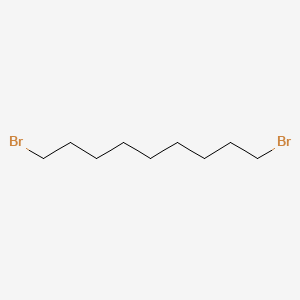

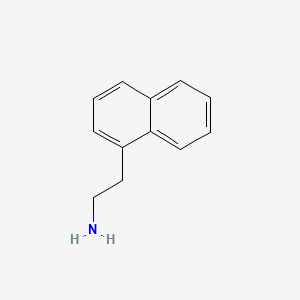
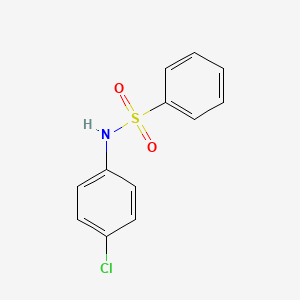
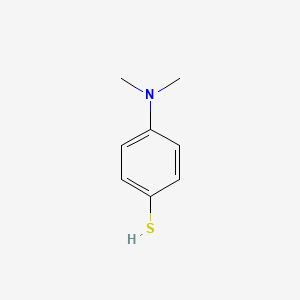
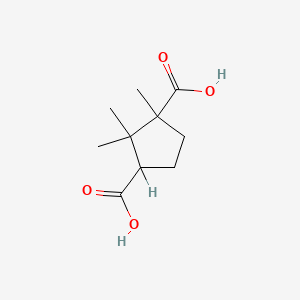
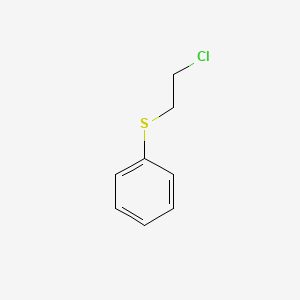
![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
